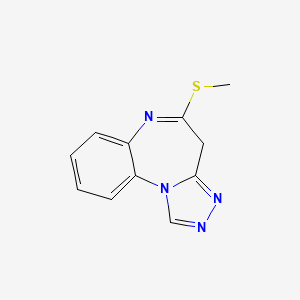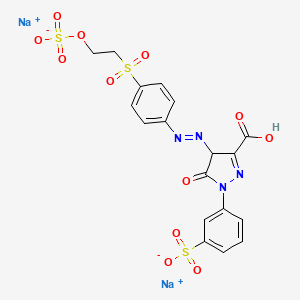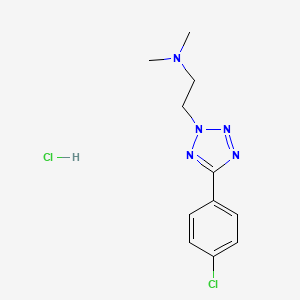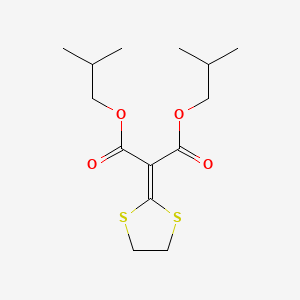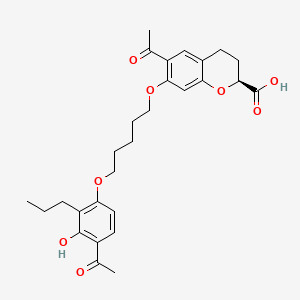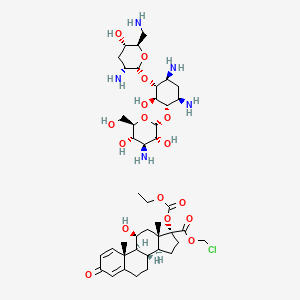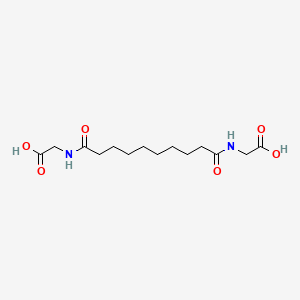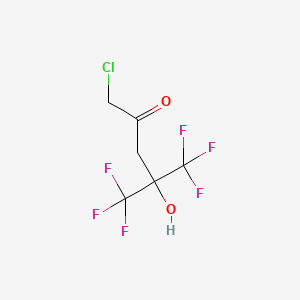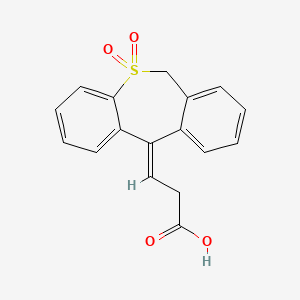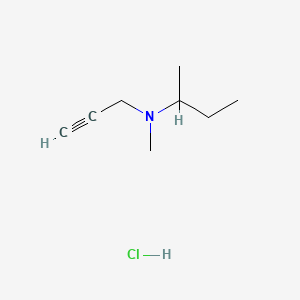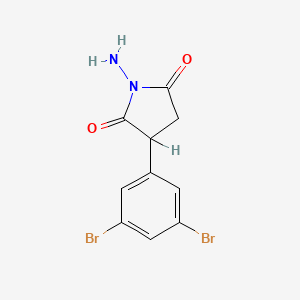
N-Amino-2-(3,5-dibromophenyl)succinimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Amino-2-(3,5-dibromophenyl)succinimide is an organic compound with the molecular formula C10H8Br2N2O2 It contains a succinimide core substituted with an amino group and a dibromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Amino-2-(3,5-dibromophenyl)succinimide typically involves the reaction of 3,5-dibromoaniline with succinic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The product is then purified by recrystallization or chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
N-Amino-2-(3,5-dibromophenyl)succinimide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The dibromo groups can be reduced to form mono-bromo or debrominated products.
Substitution: The bromine atoms can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate
Major Products
The major products formed from these reactions include nitroso and nitro derivatives, mono-bromo and debrominated compounds, and various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
N-Amino-2-(3,5-dibromophenyl)succinimide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of N-Amino-2-(3,5-dibromophenyl)succinimide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dibromophenyl group can participate in hydrophobic interactions. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-Amino-2-(3,5-dichlorophenyl)succinimide
- N-Amino-2-(3,5-difluorophenyl)succinimide
- N-Amino-2-(3,5-dimethylphenyl)succinimide
Uniqueness
N-Amino-2-(3,5-dibromophenyl)succinimide is unique due to the presence of bromine atoms, which can significantly influence its reactivity and biological activity. The bromine atoms can participate in halogen bonding, which is not possible with other halogens such as chlorine or fluorine. This makes the compound particularly interesting for the development of new materials and pharmaceuticals .
Properties
CAS No. |
93553-54-9 |
|---|---|
Molecular Formula |
C10H8Br2N2O2 |
Molecular Weight |
347.99 g/mol |
IUPAC Name |
1-amino-3-(3,5-dibromophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C10H8Br2N2O2/c11-6-1-5(2-7(12)3-6)8-4-9(15)14(13)10(8)16/h1-3,8H,4,13H2 |
InChI Key |
OOSSWCWBQQTOTN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)N)C2=CC(=CC(=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


